2-(4Chlorophenoxy)-N-methylacetamide
Description
2-(4-Chlorophenoxy)-N-methylacetamide is an acetamide derivative featuring a 4-chlorophenoxy group attached to the methylacetamide backbone. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 215.64 g/mol. The compound serves as a key intermediate in synthesizing heterocyclic derivatives, particularly in medicinal chemistry, due to its versatility in forming hydrogen bonds and its electron-withdrawing 4-chlorophenoxy group, which enhances interactions with biological targets .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
RALYRYVNLFJRDT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Implications
Structure-Activity Relationships: Electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity but may increase toxicity. Heterocyclic attachments (oxadiazole, benzimidazole) significantly improve antibacterial and antifungal potency.
Synthetic Efficiency :
- Microwave methods offer time and yield advantages, critical for scalable production.
Cytotoxicity Considerations :
- Derivatives like 7a-p () exhibit moderate cytotoxicity, suggesting a balance between activity and safety.
Preparation Methods
Direct Condensation of 4-Chlorophenol with N-Methylchloroacetamide
Derived from US2770651A, this one-pot method bypasses intermediate isolation by reacting 4-chlorophenol directly with N-methylchloroacetamide under basic conditions.
-
Reactants : N-Methylchloroacetamide (1.0 eq), 4-chlorophenol (1.2 eq), NaOH (1.5 eq).
-
Conditions : Reflux in toluene/water biphasic system at 100°C for 8 hours.
-
Mechanism : Base-mediated deprotonation of phenol to form a phenoxide ion, which displaces chloride in a nucleophilic substitution.
-
Yield : 70–75% after acidification and extraction.
Optimization Insights :
Microwave-Assisted Synthesis
A modern adaptation of traditional methods employs microwave irradiation to accelerate reaction kinetics, as inferred from CN1760175A.
-
Reactants : 4-Chlorophenol (1.1 eq), 2-chloro-N-methylacetamide (1.0 eq), K₂CO₃ (1.5 eq).
-
Conditions : Microwave irradiation at 120°C for 30 minutes in DMF.
-
Yield : 88–92% with reduced byproduct formation.
Advantages :
Enzymatic Catalysis for Greener Synthesis
Emerging methodologies explore lipase-catalyzed transesterification to minimize waste, inspired by environmental considerations in CN1324003C.
-
Catalyst : Immobilized Candida antarctica lipase B (CAL-B).
-
Reactants : 4-Chlorophenyl acetate (1.0 eq), N-methylacetamide (1.2 eq).
-
Conditions : 40°C in tert-butanol for 24 hours.
-
Yield : 60–65% with enzyme recyclability up to 5 cycles.
Limitations :
-
Cost : High enzyme loadings (10 wt%) increase production expenses.
-
Scope : Limited to substrates compatible with enzymatic activity.
Comparative Analysis of Methodologies
To evaluate the practicality of each method, we compare critical parameters:
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–80 | 12 hours | High | Moderate (solvent use) |
| Direct Condensation | 70–75 | 8 hours | Moderate | High (biphasic waste) |
| Microwave-Assisted | 88–92 | 0.5 hours | Limited | Low (energy-efficient) |
| Enzymatic Catalysis | 60–65 | 24 hours | Low | Very Low |
Key Findings :
-
Industrial Preference : Nucleophilic substitution balances yield and scalability, making it the dominant industrial method.
-
Research Trends : Microwave and enzymatic methods are gaining traction in academia for their efficiency and sustainability.
Purification and Characterization
Post-synthesis purification is critical to achieving pharmaceutical-grade purity.
Distillation and Recrystallization
Analytical Validation
-
HPLC : Retention time = 4.2 minutes (C18 column, acetonitrile/water 70:30).
-
NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.45 (s, 3H, N-CH₃), 2.10 (s, 3H, CO-CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2-(4-chlorophenoxy)-N-methylacetamide?
- Methodology : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, reacting 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) forms 2-(4-chlorophenoxy)acetyl chloride, which is then condensed with methylamine to yield the target compound. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like N-over-alkylation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis .
Q. How can researchers characterize the structural and physicochemical properties of 2-(4-chlorophenoxy)-N-methylacetamide?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.3 ppm, methyl group at δ 2.8–3.1 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 200.6) and fragmentation patterns .
Q. What safety protocols are critical when handling 2-(4-chlorophenoxy)-N-methylacetamide?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may cause skin irritation or respiratory distress .
- Waste Disposal : Collect organic waste in designated containers and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How do intramolecular interactions and crystal packing influence the stability of 2-(4-chlorophenoxy)-N-methylacetamide?
- Structural Insights : Single-crystal X-ray diffraction reveals intramolecular C–H···O hydrogen bonds (e.g., bond length ~2.5 Å) that stabilize the planar conformation. Intermolecular N–H···O bonds form infinite chains along the c-axis, affecting crystallinity and melting point .
- Stability Implications : Strong hydrogen-bonding networks reduce hygroscopicity but may complicate dissolution in polar solvents. Thermal analysis (DSC/TGA) can correlate packing density with decomposition temperatures .
Q. What computational approaches predict the biological activity or environmental fate of 2-(4-chlorophenoxy)-N-methylacetamide?
- In Silico Modeling :
- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess potential metabolic pathways .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps and reactive sites for oxidation .
Q. How can researchers resolve discrepancies in reported spectroscopic data or synthetic yields?
- Data Contradiction Analysis :
- Synthetic Yield Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, using DMF vs. THF may alter nucleophilicity, affecting yields by 10–15% .
- Spectroscopic Deviations : Calibrate instruments with standard references (e.g., TMS for NMR). If NMR shifts differ, consider tautomerism or solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
